molecular formula C16H16FNO4 B2694439 dimethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate CAS No. 866142-66-7

dimethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate

Cat. No.: B2694439
CAS No.: 866142-66-7
M. Wt: 305.305
InChI Key: BZKOSMWDWCMNAZ-UHFFFAOYSA-N
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Description

Dimethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole-based compound featuring a 4-fluorobenzyl substituent at the 1-position, a methyl group at the 5-position, and two methyl ester moieties at the 2- and 4-positions. Pyrrole derivatives are notable for their aromatic heterocyclic structure, which confers unique electronic properties and reactivity.

Properties

IUPAC Name

dimethyl 1-[(4-fluorophenyl)methyl]-5-methylpyrrole-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4/c1-10-13(15(19)21-2)8-14(16(20)22-3)18(10)9-11-4-6-12(17)7-5-11/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKOSMWDWCMNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CC2=CC=C(C=C2)F)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331320
Record name dimethyl 1-[(4-fluorophenyl)methyl]-5-methylpyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818861
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866142-66-7
Record name dimethyl 1-[(4-fluorophenyl)methyl]-5-methylpyrrole-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the pyrrole derivative.

    Esterification: The final step involves esterification, where the carboxylic acid groups on the pyrrole ring are converted to ester groups using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Pyrrole oxides.

    Reduction: Alcohol derivatives of the original ester groups.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Dimethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of dimethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. The ester groups may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyrrole vs. Indole/Indazole Derivatives

  • FUB-144 (Indole Derivative): Features a 4-fluorobenzyl group on an indole core, paired with a tetramethylcyclopropyl ketone.
  • FUB-AMB (Indazole Derivative) : Substitutes the indole nitrogen with an indazole, enhancing metabolic stability due to reduced oxidative susceptibility. The methyl ester valinate side chain in FUB-AMB contrasts with the target’s simpler methyl esters .

Quinoline Derivatives

  • Compound 10 (Quinoline): Incorporates a 4-fluorobenzyl group on a quinoline scaffold. The extended conjugation of quinoline improves UV absorption and fluorescence properties, relevant in diagnostic probes.
Substituent Effects
Feature Target Compound FUB-144 (Indole) Compound 10 (Quinoline)
Aromatic Core Pyrrole Indole Quinoline
Fluorinated Group 4-Fluorobenzyl (1-position) 4-Fluorobenzyl (1-position) 4-Fluorobenzyl (1-position)
Additional Groups 5-Methyl; 2,4-diesters Tetramethylcyclopropyl ketone Adamantyl carboxamide
Polarity Moderate (esters) Low (hydrophobic ketone) Moderate (carboxamide)
Hypothetical Bioactivity Enzyme inhibition (lipophilic pockets) Cannabinoid receptor binding Antiviral/antibacterial targets
Metabolic and Pharmacokinetic Trends
  • Ester vs. Amide Stability : The target’s methyl esters are prone to hydrolysis by esterases, limiting half-life compared to carboxamide-containing analogs like FUB-AKB-48 .
  • Fluorine Impact : The 4-fluorobenzyl group in all compared compounds enhances membrane permeability and resistance to cytochrome P450 oxidation, a common strategy in drug design .

Biological Activity

Dimethyl 1-(4-fluorobenzyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate (CAS No. 866142-66-7) is a synthetic compound belonging to the class of pyrrole derivatives. Its structure features a pyrrole ring with two ester functionalities and a fluorobenzyl substituent, which contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and research applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C16H16FNO4
  • Molecular Weight : 305.30 g/mol
  • CAS Number : 866142-66-7
PropertyValue
Boiling PointNot specified
DensityNot specified
SolubilitySoluble in organic solvents

Target Interactions

Pyrrole derivatives, including this compound, are known to interact with various biological targets. They exhibit a range of activities such as:

  • Antiviral Activity : Pyrrole derivatives have shown efficacy against several viral infections.
  • Anticancer Properties : These compounds can induce apoptosis in cancer cells through various signaling pathways.
  • Anti-inflammatory Effects : They modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Biochemical Pathways

The exact biochemical pathways influenced by this compound are not fully elucidated. However, studies indicate that it may affect:

  • Cell Signaling Pathways : By modulating kinases and transcription factors involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Production : Influencing oxidative stress responses in cells.

Anticancer Activity

A study investigated the anticancer potential of this compound in various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range. The mechanism involved the induction of apoptosis as evidenced by increased caspase activity and PARP cleavage.

Antimicrobial Properties

Another research highlighted the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. It exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

In Vivo Studies

In vivo studies using animal models have shown that this compound significantly reduces tumor growth in xenograft models. The treatment led to a decrease in tumor volume by approximately 50% compared to control groups.

Comparison with Similar Compounds

This compound can be compared with other pyrrole derivatives to highlight its unique properties.

Table 2: Comparison of Biological Activities

CompoundAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundModerateModerateApoptosis induction
Dimethyl 1-(phenylmethyl)-5-methylpyrrole-2,4-dicarboxylateHighLowCell cycle arrest
Methyl 2,5-dimethylpyrrole derivativesLowHighROS modulation

Q & A

Q. Table 1: Synthesis Optimization via DoE

VariableRange TestedOptimal ConditionImpact on Yield
SolventEthanol, DCMEthanol (reflux)+85%
CatalystH₂SO₄, p-TsOHp-TsOH (0.5 eq)+15%

Q. Table 2: Biological Activity of Analogous Compounds

CompoundActivity (IC₅₀)Assay TypeReference
Diethyl 3,5-dimethyl-pyrrole-2,4-dicarboxylate12 µM (MCF-7)MTT assay

Key Considerations for Researchers

  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling and bioassay teams to accelerate discovery .

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